molecular formula C14H11FO B1613287 3-(4-Fluoro-3-methylphenyl)benzaldehyde CAS No. 343604-38-6

3-(4-Fluoro-3-methylphenyl)benzaldehyde

Cat. No.: B1613287
CAS No.: 343604-38-6
M. Wt: 214.23 g/mol
InChI Key: IFMWARRXRDWXBH-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methylphenyl)benzaldehyde is an organic compound with the chemical formula C14H11FO. It is a member of the benzaldehyde family, characterized by the presence of a formyl group (-CHO) attached to a benzene ring. This compound is notable for its substitution pattern, where a fluorine atom and a methyl group are attached to the benzene ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Fluoro-3-methylphenyl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzyl chloride with a suitable formylating agent, such as dimethylformamide (DMF) in the presence of a base like sodium hydride (NaH). The reaction typically occurs under reflux conditions, leading to the formation of the desired aldehyde .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process often includes the use of catalysts to enhance the reaction rate and yield. The choice of solvents and reaction conditions is optimized to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methylphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluoro-3-methylphenyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)benzaldehyde is primarily related to its ability to undergo various chemical transformations. The formyl group (-CHO) is highly reactive, allowing the compound to participate in nucleophilic addition and condensation reactions. The presence of the fluorine atom enhances the compound’s stability and reactivity by influencing the electron density on the benzene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-3-methylphenyl)benzaldehyde is unique due to the specific combination of a fluorine atom and a methyl group on the benzene ring. This substitution pattern imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-7-13(5-6-14(10)15)12-4-2-3-11(8-12)9-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWARRXRDWXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626534
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-38-6
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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